1,1'-Methylenebis(5-oxo-DL-proline)
1,1'-Methylenebis(5-oxo-DL-proline)
Brand Name:
Vulcanchem
CAS No.:
16473-66-8
VCID:
VC21051624
InChI:
InChI=1S/C11H14N2O6/c14-8-3-1-6(10(16)17)12(8)5-13-7(11(18)19)2-4-9(13)15/h6-7H,1-5H2,(H,16,17)(H,18,19)
SMILES:
C1CC(=O)N(C1C(=O)O)CN2C(CCC2=O)C(=O)O
Molecular Formula:
C11H14N2O6
Molecular Weight:
270.24 g/mol
1,1'-Methylenebis(5-oxo-DL-proline)
CAS No.: 16473-66-8
Cat. No.: VC21051624
Molecular Formula: C11H14N2O6
Molecular Weight: 270.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16473-66-8 |
|---|---|
| Molecular Formula | C11H14N2O6 |
| Molecular Weight | 270.24 g/mol |
| IUPAC Name | 1-[(2-carboxy-5-oxopyrrolidin-1-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H14N2O6/c14-8-3-1-6(10(16)17)12(8)5-13-7(11(18)19)2-4-9(13)15/h6-7H,1-5H2,(H,16,17)(H,18,19) |
| Standard InChI Key | XAYYGTJLXVXLMB-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1C(=O)O)CN2C(CCC2=O)C(=O)O |
| Canonical SMILES | C1CC(=O)N(C1C(=O)O)CN2C(CCC2=O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator